3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile
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Overview
Description
3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile is a synthetic organic compound that features a triazole ring, a piperidine ring, and a butanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click reaction.” This reaction involves the cycloaddition of an azide with an alkyne to form the 1,2,3-triazole ring . The piperidine ring can be introduced through nucleophilic substitution reactions, and the butanenitrile group can be added via nitrile formation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput synthesis techniques and continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction of the nitrile group can yield primary amines .
Scientific Research Applications
3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile involves its interaction with specific molecular targets. For example, the triazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity . The nitrile group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3-triazol-1-yl)benzamides: These compounds also feature a triazole ring and have been studied as potential HSP90 inhibitors.
1,2,3-Triazole derivatives: These compounds are widely used in medicinal chemistry for their biological activities.
Uniqueness
3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the piperidine ring, triazole ring, and nitrile group allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H19N5 |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-[4-(triazol-1-ylmethyl)piperidin-1-yl]butanenitrile |
InChI |
InChI=1S/C12H19N5/c1-11(2-5-13)16-7-3-12(4-8-16)10-17-9-6-14-15-17/h6,9,11-12H,2-4,7-8,10H2,1H3 |
InChI Key |
CZRZYLZSMHTKGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#N)N1CCC(CC1)CN2C=CN=N2 |
Origin of Product |
United States |
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